molecular formula C24H32N6O B607701 N-[1-[3-(dimethylamino)-1-phenylpropyl]pyrazol-4-yl]-6,6-dimethyl-1,4,5,7-tetrahydroindazole-3-carboxamide CAS No. 1557232-32-2

N-[1-[3-(dimethylamino)-1-phenylpropyl]pyrazol-4-yl]-6,6-dimethyl-1,4,5,7-tetrahydroindazole-3-carboxamide

Cat. No. B607701
M. Wt: 420.561
InChI Key: XFYUTGIEFKGWND-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GNE-9822 is a potent and selective ITK inhibitor. GNE-9822 shows good ADME properties in preclinical species. Interleukin-2 inducible T-cell kinase (ITK), a member of the Tec family of tyrosine kinases, plays a major role in T-cell signaling downstream of the T-cell receptor (TCR), and considerable efforts have been directed toward discovery of ITK-selective inhibitors as potential treatments of inflammatory disorders such as asthma.

Scientific Research Applications

Antitumor Activity

A study reported the synthesis of novel pyrimidiopyrazole derivatives, including those with a structure similar to the compound . These derivatives demonstrated significant in vitro antitumor activity against the HepG2 cell line. The effectiveness was evaluated using molecular docking, showing notable interaction energy scores, which suggests potential application in cancer treatment (Fahim, Elshikh, & Darwish, 2019).

Synthesis and Biological Activity

A novel synthesis approach for pyrazole-4-carboxamides was developed, highlighting the utility of N-(3-(dimethylamino)-2-formylacryloyl)formamide. These compounds, related to the compound , are significant for their potential bactericidal, pesticidal, herbicidal, and antimicrobial activities, as evidenced in various studies (Jachak et al., 2010).

Utilization in Synthesis of Cytotoxic Heterocyclic Compounds

Research focused on the synthesis of new heterocyclic compounds, including pyrazole and isoxazole derivatives, using a similar structure. These compounds were evaluated for in vitro cytotoxic activity against cancer cell lines, showing promising inhibitory effects, suggesting their potential in cancer therapy (Mansour et al., 2020).

properties

CAS RN

1557232-32-2

Product Name

N-[1-[3-(dimethylamino)-1-phenylpropyl]pyrazol-4-yl]-6,6-dimethyl-1,4,5,7-tetrahydroindazole-3-carboxamide

Molecular Formula

C24H32N6O

Molecular Weight

420.561

IUPAC Name

(S)-N-[1-[3-(Dimethylamino)-1-phenylpropyl]-1H-pyrazol-4-yl]-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide

InChI

InChI=1S/C24H32N6O/c1-24(2)12-10-19-20(14-24)27-28-22(19)23(31)26-18-15-25-30(16-18)21(11-13-29(3)4)17-8-6-5-7-9-17/h5-9,15-16,21H,10-14H2,1-4H3,(H,26,31)(H,27,28)/t21-/m0/s1

InChI Key

XFYUTGIEFKGWND-NRFANRHFSA-N

SMILES

O=C(C1=NNC2=C1CCC(C)(C)C2)NC3=CN([C@H](C4=CC=CC=C4)CCN(C)C)N=C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

GNE-9822;  GNE 9822;  GNE9822.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-[3-(dimethylamino)-1-phenylpropyl]pyrazol-4-yl]-6,6-dimethyl-1,4,5,7-tetrahydroindazole-3-carboxamide
Reactant of Route 2
N-[1-[3-(dimethylamino)-1-phenylpropyl]pyrazol-4-yl]-6,6-dimethyl-1,4,5,7-tetrahydroindazole-3-carboxamide
Reactant of Route 3
N-[1-[3-(dimethylamino)-1-phenylpropyl]pyrazol-4-yl]-6,6-dimethyl-1,4,5,7-tetrahydroindazole-3-carboxamide
Reactant of Route 4
N-[1-[3-(dimethylamino)-1-phenylpropyl]pyrazol-4-yl]-6,6-dimethyl-1,4,5,7-tetrahydroindazole-3-carboxamide
Reactant of Route 5
N-[1-[3-(dimethylamino)-1-phenylpropyl]pyrazol-4-yl]-6,6-dimethyl-1,4,5,7-tetrahydroindazole-3-carboxamide
Reactant of Route 6
N-[1-[3-(dimethylamino)-1-phenylpropyl]pyrazol-4-yl]-6,6-dimethyl-1,4,5,7-tetrahydroindazole-3-carboxamide

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